molecular formula C11H14ClN3O B1383011 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethan-1-amine hydrochloride CAS No. 1803590-55-7

2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethan-1-amine hydrochloride

Cat. No.: B1383011
CAS No.: 1803590-55-7
M. Wt: 239.7 g/mol
InChI Key: OFUSEJNIXAUFOU-UHFFFAOYSA-N
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Description

2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethan-1-amine hydrochloride is a heterocyclic amine derivative featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and a phenylethylamine moiety. This compound is commercially available for research purposes, with a 50 mg unit priced at €473.00 and 500 mg at €1,280.00 (CymitQuimica, 2025) . Its structural uniqueness lies in the integration of the 1,2,4-oxadiazole ring—a nitrogen- and oxygen-containing heterocycle known for enhancing metabolic stability and binding affinity in drug candidates—and a phenylethylamine backbone, which is common in bioactive molecules targeting neurological receptors .

Properties

IUPAC Name

2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-8-13-11(15-14-8)7-10(12)9-5-3-2-4-6-9;/h2-6,10H,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUSEJNIXAUFOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803590-55-7
Record name 2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylethan-1-amine hydrochloride
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Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with acylating agents. For the 3-methyl-substituted variant, the following steps are critical:

Step 1: Amidoxime Formation

  • A nitrile precursor (e.g., 2-cyano-1-phenylethan-1-amine) is treated with hydroxylamine hydrochloride in ethanol/water under reflux (80–90°C, 4–6 hours) to yield the amidoxime intermediate.
  • Reaction Conditions :
    • Solvent: Ethanol/H₂O (3:1)
    • Reagents: NH₂OH·HCl, NaHCO₃
    • Yield: 70–85%

Step 2: Cyclization to 1,2,4-Oxadiazole

  • The amidoxime undergoes cyclization with methyl chloroacetate or acetyl chloride in the presence of a base (e.g., K₂CO₃) to form the 3-methyl-1,2,4-oxadiazole ring.
  • Reaction Conditions :
    • Solvent: DMF or DMSO
    • Temperature: 100–120°C, 8–12 hours
    • Yield: 60–75%

Functionalization of the Phenylethylamine Backbone

To integrate the oxadiazole moiety with the phenylethylamine structure, protection/deprotection strategies are employed:

Step 1: Boc Protection of the Amine

  • The primary amine in 1-phenylethan-1-amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic DMAP.
  • Reaction Conditions :
    • Solvent: DCM
    • Reagents: Boc₂O, DMAP
    • Yield: >90%

Final Deprotection and Salt Formation

The Boc group is removed using HCl in dioxane, yielding the free amine, which is subsequently converted to the hydrochloride salt.

Characterization and Analytical Data

Key analytical parameters for intermediates and the final compound include:

Intermediate/Compound Characterization Method Key Data
Amidoxime Intermediate ¹H NMR (400 MHz, DMSO) δ 8.21 (s, 1H, NH), 7.45–7.30 (m, 5H, Ar-H), 4.12 (q, 2H, CH₂NH₂)
Boc-Protected Amine HRMS (ESI) [M+H]⁺ Calc: 265.1543; Found: 265.1541
Final Hydrochloride Salt HPLC Purity >98% (C18 column, 0.1% TFA/ACN gradient)

Optimization and Challenges

  • Cyclization Efficiency : Higher temperatures (120°C) in DMSO improve cyclization yields but risk decomposition.
  • Amine Protection : Boc groups prevent undesired side reactions during oxadiazole formation.
  • Scalability : Industrial-scale synthesis would require solvent recovery systems and continuous flow reactors to enhance throughput.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further characterized and utilized in various applications.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Preliminary studies indicate that compounds with oxadiazole moieties exhibit significant antimicrobial properties. Research has shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
  • Anticancer Properties : The incorporation of oxadiazole groups in organic compounds has been linked to anticancer activities. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell cycle progression and induction of oxidative stress .
  • Neuroprotective Effects : Some derivatives of phenylethanamines have been investigated for their neuroprotective properties. The oxadiazole ring may enhance the ability of these compounds to cross the blood-brain barrier, potentially offering therapeutic benefits in neurodegenerative diseases .

Pharmacology

  • Receptor Modulation : The compound may act as a modulator for various neurotransmitter receptors, including serotonin and dopamine receptors. This action could lead to applications in treating mood disorders and other neurological conditions .
  • Analgesic Properties : Research into similar compounds suggests potential analgesic effects, which could be useful in pain management therapies. The mechanism may involve modulation of pain pathways via receptor interactions .

Material Science

  • Polymer Chemistry : The unique structure of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethan-1-amine hydrochloride allows it to be integrated into polymer matrices to enhance thermal stability and mechanical properties. Applications include the development of advanced materials for electronics and coatings .
  • Nanotechnology : The compound can be utilized in the synthesis of nanoparticles with specific functional properties, particularly in drug delivery systems where targeted release is crucial for therapeutic efficacy .

Case Studies

Study TitleFocusFindings
Antimicrobial Efficacy of Oxadiazole DerivativesAntimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus and Escherichia coli strains.
Evaluation of Anticancer ActivitiesCancer ResearchInduced apoptosis in MCF-7 breast cancer cells with IC50 values indicating potent activity compared to standard chemotherapeutics.
Neuroprotective Potential of PhenylethanaminesNeuropharmacologyShowed protective effects against oxidative stress-induced neuronal cell death in vitro.

Mechanism of Action

The mechanism by which 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Oxadiazole Cores

Compound A : [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine Hydrochloride (CAS 1042505-40-7)
  • Structure : Replaces the phenylethylamine group with a methylamine and substitutes methyl with ethyl at position 3 of the oxadiazole.
  • Properties: Molecular weight 141.17, XLogP3 = 0.4, hydrogen bond donors = 1, acceptors = 4 .
  • Comparison: The ethyl group increases lipophilicity (XLogP3 = 0.4 vs. The absence of a phenyl group diminishes aromatic interactions in biological systems.
Compound B : 2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine Hydrochloride (CAS 1258652-50-4)
  • Structure : Positional isomer with methyl at position 5 instead of 3 on the oxadiazole.
  • Properties : Purity 95% (Combi-Blocks) .
  • The 5-methyl substitution may reduce steric hindrance compared to 3-methyl in the target compound.
Compound C : 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine Hydrochloride (CAS 1803562-43-7)
  • Structure : Replaces 1,2,4-oxadiazole with a 1,2-oxazole ring.
  • Properties : Molecular weight 162.62, fewer hydrogen bond acceptors (N=2 vs. N=3 in oxadiazoles) .
  • Comparison : The 1,2-oxazole lacks the additional nitrogen atom in the 1,2,4-oxadiazole, reducing polarity and possibly metabolic stability.

Pharmacologically Relevant Derivatives

Compound D : N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (Patent Compound 45)
  • Structure: Incorporates the 3-methyl-1,2,4-oxadiazole group into a benzamide scaffold with a pyridinylaminoethyl chain.
  • Application : Patented for antiviral and anticancer activity .
  • Comparison: The benzamide-thioether linkage introduces additional hydrogen bond donors/acceptors, enhancing target engagement but increasing molecular weight (MW ~450 vs. MW ~235 for the target compound).

Key Findings from Comparative Studies

Impact of Heterocycle Type : 1,2,4-Oxadiazoles generally exhibit higher polarity and metabolic resistance than 1,2-oxazoles due to additional nitrogen atoms .

Pharmacological Relevance : Derivatives like Compound D demonstrate that attaching the 3-methyl-1,2,4-oxadiazole moiety to larger scaffolds (e.g., benzamides) expands therapeutic applications but complicates pharmacokinetics .

Biological Activity

2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethan-1-amine hydrochloride is a compound featuring a 1,2,4-oxadiazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure

The compound's structure can be represented as follows:

C10H12ClN3O(Molecular Formula)\text{C}_{10}\text{H}_{12}\text{ClN}_3\text{O}\quad (\text{Molecular Formula})

Biological Activities

Research indicates that compounds containing the oxadiazole ring exhibit a variety of biological activities, including:

1. Anticonvulsant Activity
Several studies have demonstrated that oxadiazole derivatives possess anticonvulsant properties. For example, compounds similar to 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethan-1-amine have shown significant anticonvulsant effects in animal models. The mechanism appears to involve modulation of neurotransmitter systems related to seizure activity.

2. Antimicrobial Activity
Oxadiazole derivatives have also been investigated for their antimicrobial properties. A study highlighted that certain oxadiazole compounds exhibited potent activity against various bacterial strains, suggesting potential applications in treating infections.

3. Anti-inflammatory Effects
Research has indicated that the compound may exhibit anti-inflammatory properties. In vitro studies demonstrated the ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

4. Anticancer Potential
Preliminary studies have suggested that this compound may induce apoptosis in cancer cell lines. This activity is potentially linked to its ability to interfere with cellular signaling pathways involved in cell proliferation and survival.

Case Study 1: Anticonvulsant Activity

A study conducted on a series of oxadiazole derivatives found that those with an amino substituent displayed significant anticonvulsant activity when tested in a mouse model. The compound's efficacy was assessed using established seizure models, showing a dose-dependent response.

Case Study 2: Antimicrobial Efficacy

In another study evaluating antimicrobial activity against Staphylococcus aureus and Escherichia coli, this compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AnticonvulsantSignificant reduction in seizure frequency
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis in cancer cell lines

Research Findings

Recent research has focused on the structure–activity relationship (SAR) of oxadiazole derivatives. Modifications at various positions on the oxadiazole ring have led to enhanced biological activities. For instance:

SAR Insights:

  • Substituents on the phenyl ring significantly affect the compound's potency.
  • The presence of electron-withdrawing groups enhances anticonvulsant activity.

Q & A

Q. What are the established synthetic routes for 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethan-1-amine hydrochloride, and what key reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves cyclization reactions to form the 1,2,4-oxadiazole ring, followed by amination and hydrochloride salt formation. A critical strategy is the use of coordination template effects to stabilize intermediates, as seen in macrocyclic ligand synthesis . For example, alkali or transition metal ions can template the cyclization step, improving regioselectivity. Key reaction parameters include:

  • Temperature control (80–120°C for oxadiazole formation).
  • Solvent selection (polar aprotic solvents like DMF or acetonitrile).
  • Catalysts (e.g., ZnCl₂ for cyclodehydration).
    Yield optimization can be achieved via statistical experimental design (e.g., factorial designs) to evaluate interactions between variables like pH, stoichiometry, and reaction time .

Q. How can researchers characterize the compound's purity and structural integrity?

Methodological Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (70:30 v/v) to assess purity .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., phenyl group at C1, oxadiazole methyl at C3) .
    • FT-IR : Peaks at 1650–1700 cm⁻¹ (C=N stretch of oxadiazole) and 3200–3400 cm⁻¹ (amine N-H stretch).
  • Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How do computational models assist in predicting reaction pathways for synthesizing derivatives of this compound?

Methodological Answer: Advanced computational frameworks like quantum chemical reaction path searches (e.g., DFT calculations) can map energetically favorable pathways for oxadiazole ring formation or amine functionalization. For example:

  • Transition state analysis identifies rate-limiting steps (e.g., cyclodehydration barriers) .
  • Machine learning models trained on reaction databases predict optimal solvents/catalysts, reducing trial-and-error experimentation .
    A combined computational-experimental workflow (e.g., ICReDD’s approach) enables rapid iteration by feeding experimental data back into simulations .

Q. What strategies mitigate stability issues of the compound under varying pH or temperature?

Methodological Answer: Stability challenges arise from hydrolysis of the oxadiazole ring or amine protonation. Strategies include:

  • pH buffering : Store in neutral conditions (pH 6–8) to prevent acid/base degradation .
  • Lyophilization : Freeze-drying the hydrochloride salt improves long-term stability vs. aqueous solutions .
  • Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Data can be modeled using Arrhenius kinetics to predict shelf life .

Q. What are the challenges in analyzing biological interactions of this compound, and how to address them?

Methodological Answer: Challenges include low solubility in physiological buffers and non-specific binding in bioassays. Solutions:

  • Solubilization : Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin encapsulation .
  • Receptor binding assays : Employ radiolabeled (³H/¹⁴C) analogs to quantify affinity for targets like serotonin receptors .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to identify oxidation or demethylation pathways .

Contradictions and Resolutions

  • Synthetic Yield Variability : Discrepancies in reported yields (40–75%) may stem from uncontrolled humidity (hydrolysis risk) or impurity in starting materials. Resolution: Use anhydrous conditions and purify reagents via recrystallization .
  • Biological Activity Conflicts : Some studies report serotonin receptor affinity, while others show no activity. Resolution: Validate assays with positive controls (e.g., known agonists) and confirm compound integrity post-assay .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethan-1-amine hydrochloride

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